molecular formula C12H22N2O B7569911 Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone

Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone

Cat. No.: B7569911
M. Wt: 210.32 g/mol
InChI Key: KESNBSDQMUEPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone, also known as CX717, is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been shown to improve memory, attention, and learning in both animal and human studies.

Mechanism of Action

Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone acts as a positive allosteric modulator of AMPA receptors in the brain. This results in an increase in the activity of glutamate, which is the primary excitatory neurotransmitter in the brain. This increased activity leads to enhanced synaptic plasticity, which is the ability of neurons to adapt and change in response to stimuli. This mechanism of action is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine in the hippocampus, which is a brain region involved in memory and learning. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone is its ability to enhance cognitive function without causing significant side effects. It has also been shown to have a long half-life, which makes it suitable for use in chronic dosing regimens. However, one limitation of this compound is its relatively low potency compared to other ampakines. This requires higher doses to achieve the desired cognitive-enhancing effects.

Future Directions

There are several future directions for research on Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Additionally, the effects of this compound on other neurotransmitter systems such as dopamine and serotonin warrant further investigation. Overall, this compound represents a promising avenue for the development of cognitive-enhancing drugs with potential therapeutic applications.

Synthesis Methods

The synthesis of Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone involves the reaction of cyclobutanone with piperidine and formaldehyde to form the intermediate cyclobutyl-[4-(hydroxymethyl)piperidin-1-yl]methanone. This intermediate is then treated with methylamine to yield this compound. The synthesis process has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animal and human studies. This compound has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-13-9-10-5-7-14(8-6-10)12(15)11-3-2-4-11/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESNBSDQMUEPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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